

The Discovery and Development of DCPT1061: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DCPT1061 is a novel, potent small-molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme increasingly implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of **DCPT1061**. The information presented is collated from publicly available scientific literature, focusing on quantitative data, experimental methodologies, and the elucidation of its therapeutic potential, primarily in clear cell renal cell carcinoma (ccRCC). While detailed medicinal chemistry, synthesis, pharmacokinetic, and toxicology data are not extensively available in the public domain, this guide synthesizes the existing knowledge to support further research and development efforts.

Introduction

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a critical role in regulating numerous cellular processes, including signal transduction, gene transcription, RNA processing, and DNA damage repair. PRMT1 is the predominant type I PRMT, responsible for the majority of asymmetric dimethylarginine (aDMA) formation in mammalian cells. Dysregulation of PRMT1 activity has been linked to the progression of several cancers, making it an attractive



therapeutic target. **DCPT1061** has emerged from these research efforts as a potent and selective inhibitor of PRMT1, demonstrating significant anti-tumor activity in preclinical models.

Discovery and Development

Information regarding the specific discovery and medicinal chemistry efforts that led to **DCPT1061** is limited in the available literature. It is reported that **DCPT1061** was developed by modifying the side-chain structure of a previously reported PRMT1 inhibitor. The development was likely carried out by researchers at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, as they are affiliated with the primary publications on this compound.

Chemical Structure

The chemical structure of **DCPT1061** has been disclosed in scientific publications.

Detailed synthesis protocols for **DCPT1061** are not publicly available.

Mechanism of Action

DCPT1061 exerts its biological effects through the potent and selective inhibition of PRMT1. This inhibition leads to a reduction in the asymmetric dimethylation of histone and non-histone proteins, thereby modulating gene expression and cellular signaling pathways critical for cancer cell proliferation and survival.

Signaling Pathways

In Clear Cell Renal Cell Carcinoma (ccRCC):

DCPT1061 has been shown to suppress the growth of ccRCC cells by downregulating the expression of Lipocalin 2 (LCN2). This occurs through the reduction of PRMT1-mediated H4R3me2a modification at the LCN2 gene promoter. The subsequent decrease in LCN2 leads to the inhibition of the AKT-RB signaling pathway, resulting in G1 cell cycle arrest.[1]



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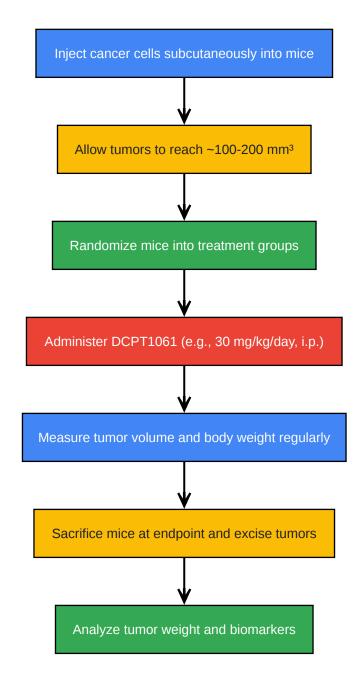
DCPT1061 signaling pathway in ccRCC.

In Melanoma:

In melanoma models, inhibition of PRMT1 by **DCPT1061** has been found to stimulate an interferon response. This is achieved through the repression of DNA methyltransferase 1 (DNMT1) expression, leading to the activation of endogenous retroviral elements (ERVs) and the formation of double-stranded RNA (dsRNA). This in turn activates the interferon signaling pathway, potentiating an anti-tumor immune response.[2]







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